(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a chlorophenyl group, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions The chlorophenyl group is then attached through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely be optimized for yield and purity, with careful control of reaction temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the chlorophenyl group could influence the compound’s binding affinity. The sulfanyl group may play a role in redox reactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-CHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H18ClN3O2S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H18ClN3O2S/c27-19-10-12-20(13-11-19)30-25(32)22(24(31)28-26(30)33)14-18-16-29(15-17-6-2-1-3-7-17)23-9-5-4-8-21(18)23/h1-14,16H,15H2,(H,28,31,33)/b22-14- |
InChI Key |
ZVDZNJHYYOBQGP-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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